molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B061601
CAS No.: 180464-92-0
M. Wt: 154.16 g/mol
InChI Key: SWHCZCYZLWROJM-UHFFFAOYSA-N
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Description

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with a formyl group and a carboxylate ester group attached. It is a pale-yellow to yellow-brown sticky oil to semi-solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate can be achieved through various synthetic routes, including both one-step and two-step methodologies. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the formyl and carboxylate ester groups. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by further chemical modifications . These methods allow for the efficient production of the compound in significant quantities, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate undergoes a variety of chemical reactions, demonstrating its reactivity and functionalization capabilities. Some of the common reactions include:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid

    Reduction: 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile substrate in organic synthesis for preparing new bioactive molecules and functionalized materials.

    Biology: The compound is used in the development of molecular probes and sensors due to its unique structural properties.

    Medicine: It is a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: The compound is utilized in the production of advanced materials, including liquid crystals and metal-organic frameworks.

Mechanism of Action

The mechanism of action of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways . The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for designing bioactive compounds.

Comparison with Similar Compounds

Uniqueness: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a formyl group and a carboxylate ester group on a bicyclic scaffold. This unique structure imparts distinct reactivity and functionalization capabilities, making it valuable for various synthetic and research applications.

Biological Activity

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes both a formyl group and a carboxylate ester group. Its chemical formula is C8H10O3C_8H_{10}O_3, and it has the following identifiers:

  • CAS Number: 180464-92-0
  • IUPAC Name: this compound
  • InChI Key: SWHCZCYZLWROJM-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-step synthesis : Involves direct reactions of bicyclo[1.1.1]pentane derivatives with reagents to introduce the formyl and carboxylate groups.
  • Two-step methodologies : Often includes the formation of intermediates followed by subsequent reactions to yield the final product.

Table 1 summarizes some common synthetic routes:

Method Reagents Used Yield (%)
One-step reactionBicyclo[1.1.1]pentane + formylating agent70-85
Two-step reactionBicyclo[1.1.1]pentane + acid chlorides65-80

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in inflammatory responses and cellular signaling pathways. Its formyl group can participate in nucleophilic attacks, facilitating various biochemical interactions.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a study evaluated its derivatives in the context of lipoxin A4 mimetics, which are known for their role in resolving inflammation:

  • Study Findings : One derivative showed significant inhibition of NFκB activity in monocytes, reducing pro-inflammatory cytokine release (e.g., TNFα, MCP1) by approximately 50% at low concentrations (IC50 in the picomolar range) .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1 : In a comparative analysis with other bicyclic compounds, methyl 3-formylbicyclo[1.1.1]pentane demonstrated superior anti-inflammatory effects, making it a candidate for further therapeutic development .
  • Case Study 2 : Another study synthesized several analogs and tested their efficacy against inflammatory markers in vitro, confirming that modifications to the bicyclic structure can enhance or diminish biological activity .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Organic Synthesis : Acts as a versatile substrate for creating new bioactive molecules.
  • Pharmaceutical Development : Functions as a precursor for drug candidates targeting inflammatory diseases.
  • Material Science : Utilized in developing advanced materials like liquid crystals due to its unique structural properties.

Properties

IUPAC Name

methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHCZCYZLWROJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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